Ethyl 2-{[(dimethylamino)methylene]amino}-1,3-thiazole-5-carboxylate
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Overview
Description
Ethyl 2-{[(dimethylamino)methylene]amino}-1,3-thiazole-5-carboxylate is a heterocyclic compound that contains a thiazole ring Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-{[(dimethylamino)methylene]amino}-1,3-thiazole-5-carboxylate typically involves the reaction of ethyl 2-amino-1,3-thiazole-5-carboxylate with dimethylformamide dimethyl acetal (DMF-DMA). The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial production may involve optimization of reaction conditions to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[(dimethylamino)methylene]amino}-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiazolidines or other reduced forms.
Substitution: The thiazole ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines and other reduced derivatives.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
Ethyl 2-{[(dimethylamino)methylene]amino}-1,3-thiazole-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-{[(dimethylamino)methylene]amino}-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate
- 2-[(4-chlorobenzyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid
Uniqueness
Ethyl 2-{[(dimethylamino)methylene]amino}-1,3-thiazole-5-carboxylate is unique due to its specific structural features, such as the presence of the dimethylamino group and the thiazole ring. These structural elements contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
865659-41-2 |
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Molecular Formula |
C9H13N3O2S |
Molecular Weight |
227.29 g/mol |
IUPAC Name |
ethyl 2-(dimethylaminomethylideneamino)-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C9H13N3O2S/c1-4-14-8(13)7-5-10-9(15-7)11-6-12(2)3/h5-6H,4H2,1-3H3 |
InChI Key |
TZFNNSZFCMQSGT-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CN=C(S1)N=CN(C)C |
Canonical SMILES |
CCOC(=O)C1=CN=C(S1)N=CN(C)C |
solubility |
not available |
Origin of Product |
United States |
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